Dipropionyl peroxide
Overview
Description
Available only as a 25% solution. Pure material poses a severe explosion hazard. Used as an initiator in polymerization reactions.
Scientific Research Applications
Photochemical Studies and Radical Formation
Dipropionyl peroxide has been studied in the context of photochemical reactions. In a study conducted by Pacansky and Coufal (1979), it was found that when matrix isolated this compound is exposed to ultraviolet light, it photochemically produces the ethyl radical. Further irradiation of this ethyl radical leads to the formation of various compounds including ethyl propionate, propionic acid, ethylene, and acetylene. This research contributes to the understanding of the photochemistry of this compound and its potential applications in generating specific radicals under controlled conditions (Pacansky & Coufal, 1979).
Microsponge Delivery Systems
In the field of pharmaceuticals, this compound has been investigated for its role in microsponge delivery systems. Jelvehgari et al. (2006) explored the use of microsponge systems containing benzoyl peroxide, which shares similar properties with this compound. These systems were designed to control the release of active ingredients to the skin, highlighting the potential of this compound in controlled-release applications (Jelvehgari et al., 2006).
Influence on Enzymatic Activities and Oxidative Stress
Studies have also examined the role of this compound in modulating enzymatic activities and oxidative stress. Sousa et al. (2008) investigated how DPSPX, a compound related to this compound, influences oxidative stress and blood pressure in rats. They found significant increases in activities of enzymes like NADPH oxidase and catalase, suggesting a role for this compound derivatives in oxidative stress research (Sousa et al., 2008).
Textile Applications in Acne Treatment
The use of this compound in textiles for acne treatment has been explored. Atabay et al. (2020) developed a medical plaster containing benzoyl peroxide microsponges, demonstrating the potential of this compound in textile-based medical applications. This innovative approach highlights the versatility of this compound in different application fields (Atabay et al., 2020).
Properties
CAS No. |
3248-28-0 |
---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
propanoyl propaneperoxoate |
InChI |
InChI=1S/C6H10O4/c1-3-5(7)9-10-6(8)4-2/h3-4H2,1-2H3 |
InChI Key |
KOPQZJAYZFAPBC-UHFFFAOYSA-N |
SMILES |
CCC(=O)OOC(=O)CC |
Canonical SMILES |
CCC(=O)OOC(=O)CC |
3248-28-0 | |
physical_description |
Available only as a 25% solution. Pure material poses a severe explosion hazard. Used as an initiator in polymerization reactions. |
solubility |
0.11 M |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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